molecular formula C16H13F3N2O5S B2646338 Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate CAS No. 338395-91-8

Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate

Cat. No. B2646338
CAS RN: 338395-91-8
M. Wt: 402.34
InChI Key: LNDDAHJDBMUKQF-UHFFFAOYSA-N
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Description

“Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate” is a chemical compound . It has a molecular weight of 402.3450296 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H11NO6S/c1-17-10(13)6-19-9-4-3-7(11(14)18-2)5-8(9)12(15)16/h3-5H,6H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 124 - 126 degrees Celsius .

Scientific Research Applications

Antimicrobial Activity

The synthesized compound exhibits promising antimicrobial properties. Researchers have observed significant zones of inhibition against various pathogens, including bacteria and fungi. At higher concentrations, it rivals or even surpasses standard drugs like gentamycin . Further studies could explore its mechanism of action and potential clinical applications.

Materials Science and Crystallography

Beyond biological applications, the crystal structure of this compound has been studied . Researchers could explore its role in materials science, such as designing functional materials or understanding crystal packing. Its unique arrangement of atoms and bonding patterns may inspire innovative materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

methyl 4-(2-methoxy-2-oxoethyl)sulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O5S/c1-25-13(23)8-27-11-7-12(22)21(20-14(11)15(24)26-2)10-5-3-4-9(6-10)16(17,18)19/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDDAHJDBMUKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC(=O)N(N=C1C(=O)OC)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate

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